3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
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Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a chloro group and a methoxybenzoic acid moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets leads to inhibition of their activities, resulting in their death .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death . .
Pharmacokinetics
The compound’s solubility in polar organic solvents suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei . Specifically, the compound has shown superior antipromastigote activity against Leishmania aethiopica . It has also shown significant inhibition effects against Plasmodium berghei .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. The compound is stable under normal temperature and pressure , suggesting that it may maintain its efficacy and stability under a wide range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone.
Substitution reactions: The chloro group can be introduced via halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with methoxybenzoic acid: The final step involves coupling the pyrazole derivative with 4-methoxybenzoic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid: Similar structure but with a bromo group instead of a chloro group.
3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to its analogs .
Biological Activity
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole moiety. Research indicates that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- Prostate cancer
In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against these cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
Cell Line | IC50 Value (µM) | Effectiveness |
---|---|---|
MDA-MB-231 | 15 | High |
HepG2 | 20 | Moderate |
A549 (Lung Cancer) | 25 | Moderate |
HCT116 (Colorectal) | 30 | Moderate |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound appears to involve several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress, which is often linked to cancer progression .
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines, revealing:
- Significant growth inhibition in MDA-MB-231 cells, with a reduction in growth by approximately 54% at a concentration of 15 µM.
- In HepG2 cells, a dose-dependent response was observed, with higher concentrations leading to increased cell death .
Another study focused on its anti-inflammatory properties, demonstrating that treatment with this compound reduced LPS-induced TNF-alpha release by up to 60% compared to untreated controls .
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEXRYHAHMYZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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